3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid
Overview
Description
3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is an organic compound with the molecular formula C6H6N2O6S. It is a derivative of benzenesulfonic acid, characterized by the presence of amino, hydroxy, and nitro functional groups on the benzene ring. This compound is known for its diverse applications in various fields, including the synthesis of dyes, drugs, and as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid typically involves the nitration of 3-Amino-2-hydroxybenzenesulfonic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various acylated or sulfonated derivatives.
Scientific Research Applications
3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays to detect aromatic amines.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid involves its interaction with various molecular targets. The presence of amino, hydroxy, and nitro groups allows it to participate in hydrogen bonding, electrostatic interactions, and redox reactions. These interactions can influence biological pathways and chemical processes, making it a versatile compound in research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid
- 5-Amino-2-methoxybenzenesulfonic acid
- 2,4-Dihydroxyaniline hydrochloride
- Benzene-1,4-diamine
Uniqueness
3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of dyes and pigments, as well as in various biochemical applications.
Properties
IUPAC Name |
3-amino-2-hydroxy-5-nitrobenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O6S/c7-4-1-3(8(10)11)2-5(6(4)9)15(12,13)14/h1-2,9H,7H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIVFTJHYKDOMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)S(=O)(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O6S | |
Record name | 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19792 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024495 | |
Record name | 6-Amino-4-nitro-1-phenol-2-sulfonic acid | |
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Molecular Weight |
234.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
6-amino-4-nitro-1-phenol-2-sulfonic acid is a brown powder. (NTP, 1992) | |
Record name | 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19792 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
1 to 5 mg/mL at 70.7 °F (NTP, 1992) | |
Record name | 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19792 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
96-67-3, 98171-51-8 | |
Record name | 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19792 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Amino-4-nitrophenol-6-sulfonic acid | |
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Record name | 6-Amino-4-nitro-1-phenol-2-sulfonic acid | |
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Record name | 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid | |
Source | DTP/NCI | |
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Record name | Benzenesulfonic acid, 3-amino-2-hydroxy-5-nitro- | |
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Record name | 6-Amino-4-nitro-1-phenol-2-sulfonic acid | |
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Record name | 3-amino-2-hydroxy-5-nitrobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.295 | |
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Record name | Benzenesulfonic acid, 3-amino-2-hydroxy-5-nitro-, diazotized, coupled with Et (7-hydroxy-1-naphthalenyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.098.727 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K0N8U029N | |
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Melting Point |
545 °F (decomposes) (NTP, 1992) | |
Record name | 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19792 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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